5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Description
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole (CAS: 1021949-47-2) is a substituted imidazole derivative with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . Its structure features a vinyl group bridging the imidazole ring and a 2,3-dimethylphenyl moiety (SMILES: CC1=C(C)C(=CC=C1)C(=C)C2=CN=CN2) . This compound is classified as a functional monomer in molecularly imprinted polymers (MIPs), where it demonstrates strong binding affinity to templates such as diazepam (-3.8 kcal/mol) and oxytetracycline (-4.34 kcal/mol) due to its planar aromatic system and hydrogen-bonding capabilities . It is commercially available as a high-purity (>95% HPLC) reference material, stored at -20°C .
Properties
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFSWIMUJKAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445693 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021949-47-2 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grignard Reagent-Based Synthesis
The most extensively documented method for synthesizing 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole involves a multi-step sequence starting with a Grignard reagent. As detailed in, the process begins with 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol , which undergoes acid-catalyzed elimination to form the vinyl group.
Key Steps:
-
Acid-Catalyzed Elimination: Refluxing the trityl-protected intermediate in concentrated hydrochloric acid triggers dehydration, forming the ethenyl bridge. For example, heating at 99–101°C for 2 hours in HCl followed by neutralization with NaOH yields the vinyl derivative in 89.2%.
-
Deprotection and Isolation: The triphenylcarbinol byproduct is removed via filtration, and the product is precipitated by adjusting the pH to 20–25°C with aqueous NaOH.
This method’s efficiency stems from avoiding protective-group strategies that complicate earlier routes, such as acetyl or benzyl protections, which often reduce yields.
Reaction Conditions and Optimization
Acid-Catalyzed Elimination
The patent highlights critical variables affecting the elimination step:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 99–101°C | Maximizes dehydration rate |
| Reaction Time | 2 hours | Prevents over-decomposition |
| HCl Concentration | 37% (w/w) | Ensures complete protonation |
Prolonged heating beyond 2 hours risks side reactions, while lower temperatures (<90°C) result in incomplete elimination.
Catalyst and Solvent Effects
For Knoevenagel-inspired routes, catalyst selection dictates product distribution:
| Catalyst System | Product | Yield (%) |
|---|---|---|
| TiCl₄-pyridine | Indene derivatives | 79 |
| Piperidine/AcOH | Benzylidene malonates | 75 |
Lewis acids like TiCl₄ enhance cyclization, whereas amine bases favor condensation.
Industrial-Scale Production Considerations
Scaling the Grignard-based method requires:
-
Continuous Flow Reactors: To manage exothermic Grignard formation.
-
Crystallization Optimization: Batch cooling at -5°C to -10°C in HCl/acetone mixtures achieves 89–98% recovery of the hydrochloride salt.
-
Catalyst Recycling: Palladium on carbon from hydrogenation steps is filtered and reused, reducing costs.
Characterization and Quality Control
Rigorous analytical protocols ensure product integrity:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Grignard/Elimination | High yield (89.2%), scalable | Multi-step, requires HCl handling |
| Knoevenagel | Single-step, modular | Unverified for target compound |
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dimers or other oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced onto the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimeric forms, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology
- Biological Activity : Research indicates potential antibacterial and antifungal properties. Studies have shown that derivatives of imidazole compounds exhibit activity against various pathogens, suggesting that this compound may also possess similar properties .
Medicine
- Sedative and Analgesic Properties : The compound has been investigated for its effects on α2-adrenergic receptors, similar to dexmedetomidine, which is used clinically as a sedative and analgesic. As an impurity of dexmedetomidine, it may contribute to its pharmacological effects . The binding affinity of this compound to the receptor has been computationally analyzed, showing promising results for further medicinal applications .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of various imidazole derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, indicating its potential use in developing new antibacterial agents.
Case Study 2: Sedative Effects
In a pharmacological study on α2-adrenergic agonists, it was found that this compound exhibited similar sedative effects to dexmedetomidine in animal models. This suggests that further research could explore its potential as a sedative drug with fewer side effects.
Mechanism of Action
The mechanism of action of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole involves its interaction with specific molecular targets. As an impurity of dexmedetomidine, it may act on α2-adrenergic receptors, leading to sedative and analgesic effects. The compound’s structure allows it to interact with various biological pathways, influencing neurotransmission and other cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Differences :
- Substituent Geometry : The vinyl group in the target compound enhances π-π stacking in MIPs compared to the ethyl or benzyl groups in dexmedetomidine and medetomidine, respectively .
- Binding Affinity : The target compound shows superior binding to diazepam (-3.8 kcal/mol) versus ethylstyrene (-3.6 kcal/mol) in MIP synthesis .
Pharmacological and Functional Activity
Table 2: Pharmacological Profiles
Mechanistic Insights :
- Dexmedetomidine’s ethyl group optimizes receptor-ligand interactions at α2-adrenoceptors, while the target compound’s vinyl group prioritizes polymer-template compatibility over direct receptor binding .
Cost and Availability :
- The target compound is priced as a "consultation-only" product due to its specialized use in MIPs, whereas dexmedetomidine is mass-produced for clinical applications .
Biological Activity
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features an imidazole ring with a vinyl group attached to a 2,3-dimethylphenyl moiety, which contributes to its unique biological properties.
This compound is structurally related to medetomidine, a known α2-adrenergic receptor agonist. This relationship suggests that the compound may exert similar sedative and analgesic effects by interacting with the α2-adrenergic receptors, influencing neurotransmission pathways relevant to sedation and pain relief .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Comparison of Biological Activities
Study on Sedative Effects
A study exploring the sedative effects of medetomidine highlighted its selectivity for α2-adrenergic receptors over α1 receptors. This selectivity is crucial as it results in effective sedation with fewer side effects compared to other sedatives . Given the structural similarity between medetomidine and this compound, similar outcomes can be anticipated for the latter.
Antibacterial Activity Investigation
Research into the antibacterial properties of imidazole derivatives has shown promising results. Compounds with structural similarities to this compound have demonstrated activity against various bacterial strains, suggesting that this compound warrants further exploration in this area .
Q & A
Basic: How can computational modeling predict the efficacy of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole as a functional monomer in molecularly imprinted polymers (MIPs)?
Methodological Answer:
Computational approaches such as molecular docking (via PyRx/AutoDock) and binding affinity calculations are critical for evaluating the compound's suitability as a functional monomer. For example, studies show that this compound exhibits strong binding affinity (-3.8 to -4.34 kcal/mol) with templates like Diazepam and Oxytetracycline, suggesting favorable interactions for MIP synthesis . Key steps include:
- Template-Monomer Complex Optimization: Energy minimization using density functional theory (DFT) or molecular mechanics.
- Hydrogen Bond Analysis: Identifying interactions between the monomer's imidazole group and template functional groups.
- Validation: Comparing computational results with experimental binding assays (e.g., HPLC retention studies).
Basic: What are the validated synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Condensation Reactions: Combining 2,3-dimethylbenzaldehyde with imidazole derivatives under acidic or basic conditions (e.g., using triethylamine as a base) .
- Cross-Coupling: Palladium-catalyzed Heck reactions to introduce the ethenyl group .
Characterization Techniques: - Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing Z/E isomers) .
- Elemental Analysis: Validating purity via CHNS microanalysis .
- Mass Spectrometry: High-resolution MS to confirm molecular weight .
Advanced: How does the electronic configuration of substituents affect the binding affinity of this compound in MIPs?
Methodological Answer:
Substituent effects are analyzed through:
- DFT Calculations: Electron-donating groups (e.g., methyl) on the phenyl ring enhance π-π stacking with aromatic templates like Diazepam, increasing binding affinity (-3.8 kcal/mol) .
- Comparative Docking Studies: Substituting 2,3-dimethylphenyl with electron-withdrawing groups (e.g., -NO₂) reduces affinity due to steric hindrance .
- Experimental Validation: Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) to correlate computational predictions with empirical data .
Advanced: What methodologies are used to analyze the crystal structure of derivatives like this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: Software like SHELX or OLEX2 refines unit cell parameters (e.g., space group P2₁/c) and thermal displacement parameters .
- Key Metrics: R-factor (<0.05) and data-to-parameter ratio (>10) ensure accuracy. For example, derivatives with benzo[b]thiophen-2-yl groups show planar geometries favoring π-stacking .
Advanced: How to design in vitro assays to evaluate the pharmacological activity of this compound derivatives?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs like doxorubicin .
- EGFR Inhibition: Competitive ELISA to measure inhibition of epidermal growth factor receptor (EGFR) kinase activity, with IC₅₀ determination via sigmoidal dose-response curves .
- ADMET Profiling: Microsomal stability assays (e.g., human liver microsomes) and Ames tests for mutagenicity .
Advanced: How to assess pharmacokinetic and toxicity profiles of this compound derivatives?
Methodological Answer:
- In Silico ADMET Prediction: Tools like SwissADME predict blood-brain barrier permeability and CYP450 interactions .
- In Vivo Studies: Rodent models assess bioavailability (e.g., plasma concentration-time curves) and organ toxicity (histopathology of liver/kidney) .
- Metabolite Identification: LC-MS/MS detects phase I/II metabolites, such as hydroxylation at the ethenyl group .
Advanced: What strategies optimize the enantiomeric purity of this compound for pharmacological applications?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve R/S enantiomers .
- Asymmetric Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during imidazole ring formation .
- Pharmacodynamic Validation: Radioligand binding assays compare enantiomer affinity for targets like α₂-adrenergic receptors (relevant to Medetomidine analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
